N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide -

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide

Catalog Number: EVT-5515203
CAS Number:
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline

Compound Description: This compound belongs to a series of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues synthesized and evaluated for antibacterial and antifungal activities. It exhibited strong antifungal activity against Candida albicans with an MIC50 value of 0.16 μg/mL, surpassing the potency of standard antifungal agents like fluconazole. Additionally, it showed no cytotoxicity against human foreskin fibroblast-1 cells and displayed good safety in hemolysis tests.

6-(2,2,2-Trifluoroethoxy) nicotinic acid

Compound Description: This compound serves as a starting material in the synthesis of a new series of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives designed for antibacterial activity.

Methyl 4-[5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate

Compound Description: This compound was synthesized as part of a study investigating 2-alkylsufanylimidazoles as potential p38 mitogen-activated protein kinase inhibitors.

(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606)

Compound Description: BPN-15606 is a potent γ-secretase modulator (GSM) that demonstrated significant reduction in Aβ42 peptide levels in the central nervous system of rats and mice, highlighting its potential as a therapeutic agent for Alzheimer's disease.

N-(4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (1)

Compound Description: This compound, designated as "1" in the paper, served as a starting point for the development of selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. It exhibited potent dual inhibitory activity against both GSK3β and p38α MAPK.

4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine

Compound Description: This compound emerged as the most potent JNK3 inhibitor in a series derived from p38α MAPK inhibitors. It showed an IC50 value in the low triple-digit nanomolar range for JNK3 and its binding mode was confirmed by X-ray crystallography.

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (7)

Compound Description: This tetrasubstituted imidazole, designated as "7" in the paper, exhibited subnanomolar potency against JNK3 with an IC50 of 0.3 nM, demonstrated high metabolic stability in human liver microsomes, and displayed excellent selectivity in a kinase panel screen.

N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)

Compound Description: EW-7197 is a potent, selective, and orally bioavailable inhibitor of the transforming growth factor β (TGFβ) type I receptor kinase (ALK5). It demonstrated promising anti-metastatic efficacy in preclinical models and has been investigated as a potential cancer therapeutic. ,

Relevance: EW-7197 shares the central imidazole and substituted pyridine features with N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide, but differs in the presence of a [, , ]triazolo[1,5-a]pyridin-6-yl group at the 4-position of the imidazole. This highlights the exploration of fused heterocyclic systems in this structural class for modulating kinase inhibitory activity and other pharmacological properties.

N-{[4-([1,2,4]triazolo[1,5-α]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]methyl}acetamides (14a-d, 15a-n, and 16a-f)

Compound Description: These three series of compounds were synthesized and evaluated for their ALK5 inhibitory activities, demonstrating potent inhibition and selectivity, with some compounds surpassing the potency of clinical candidates for cardiac fibrosis treatment.

Relevance: Structurally similar to EW-7197, these compounds also share a central imidazole ring with N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide, featuring a [, , ]triazolo[1,5-α]pyridin-6-yl group at the 4-position and a substituted pyridin-2-yl group at the 5-position. This series further emphasizes the importance of the triazolopyridine system in modulating ALK5 activity within this structural class.

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound is identified as a potential pharmaceutical agent for the treatment of disorders mediated by α-carbonic anhydrase isoforms, such as glaucoma, epilepsy, altitude sickness, and obesity.

Properties

Product Name

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide

IUPAC Name

N-[[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl]methanesulfonamide

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H18N4O2S/c1-12-6-8-13(9-7-12)16-17(14-5-3-4-10-18-14)21-15(20-16)11-19-24(2,22)23/h3-10,19H,11H2,1-2H3,(H,20,21)

InChI Key

RVGSNDBSYSRHMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)CNS(=O)(=O)C)C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)CNS(=O)(=O)C)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.